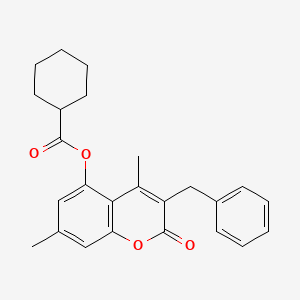![molecular formula C17H24O4 B4890405 2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid](/img/structure/B4890405.png)
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid is an organic compound with a complex structure that includes an oxane ring, an acetic acid moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxane ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via a substitution reaction. The final step involves the addition of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale of production and the available resources.
Chemical Reactions Analysis
Types of Reactions
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives might have biological activity, making it useful in drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly if the compound or its derivatives exhibit pharmacological activity.
Industry: It could be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the oxane ring and acetic acid moiety.
4-methoxyphenylacetic acid: Similar structure but with different positioning of the methoxy group.
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Contains a methoxyphenyl group but has different functional groups and overall structure.
Uniqueness
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid is unique due to its combination of an oxane ring, methoxyphenyl group, and acetic acid moiety. This unique structure could confer specific chemical and biological properties that are not present in similar compounds.
Properties
IUPAC Name |
2-[2-ethyl-4-(2-methoxyphenyl)-2-methyloxan-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-4-16(2)12-17(9-10-21-16,11-15(18)19)13-7-5-6-8-14(13)20-3/h5-8H,4,9-12H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEPXOJALBDJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(CCO1)(CC(=O)O)C2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-imidazolidinedione trifluoroacetate](/img/structure/B4890328.png)
![1-[(4-bromophenoxy)acetyl]-4-(2-chlorobenzyl)piperazine oxalate](/img/structure/B4890331.png)
![1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B4890334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B4890344.png)
![3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4890351.png)
![N-(3-hydroxyphenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide](/img/structure/B4890358.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B4890364.png)
![2-{[5-benzyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B4890376.png)

![2-[2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]benzimidazol-3-yl]ethanol;hydrochloride](/img/structure/B4890395.png)

![1-cyclohexyl-2-[(3-phenoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B4890412.png)
![4-chloro-N-[2-(4-morpholinyl)-2-phenylethyl]benzenesulfonamide](/img/structure/B4890434.png)
![7-bromo-3-phenylpyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B4890442.png)
